The compound identified by the Chemical Abstracts Service number 1891087-61-8, known as BAY-1816032, is a selective inhibitor of the BUB1 (budding uninhibited by benzimidazoles 1) kinase. This compound has garnered attention due to its potential applications in cancer therapy, particularly in targeting specific pathways involved in tumor growth and proliferation.
BAY-1816032 is produced by MedKoo Biosciences, Inc., a company specializing in the development of innovative therapeutic agents. The compound is characterized as an orally available inhibitor with a potent inhibitory effect on BUB1 kinase, demonstrated by an IC50 value of 7 nM, indicating its high efficacy in inhibiting this target .
BAY-1816032 falls under the category of kinase inhibitors, specifically targeting the BUB1 kinase involved in cell cycle regulation. This classification places it within a broader category of compounds that modulate cellular processes by interfering with specific enzymatic activities.
The molecular structure of BAY-1816032 can be represented using standard chemical notation, highlighting its functional groups and connectivity. The precise three-dimensional conformation can be analyzed using computational chemistry methods or X-ray crystallography if available.
Key structural features include:
BAY-1816032 undergoes various chemical reactions typical for small organic molecules. These include:
Understanding these reactions requires detailed kinetic studies and possibly structural biology techniques to visualize binding interactions at the molecular level.
BAY-1816032 functions primarily by inhibiting BUB1 kinase activity, which plays a crucial role in cell cycle regulation, particularly during mitosis. By inhibiting this kinase:
Experimental data from cell assays demonstrate that treatment with BAY-1816032 results in reduced viability of cancer cell lines known to express BUB1 at elevated levels.
BAY-1816032 exhibits several notable physical properties:
Chemical stability is an important property for therapeutic applications:
Relevant analyses often include:
BAY-1816032 has significant potential applications in scientific research and clinical settings:
CAS No.: 2437-23-2
CAS No.: 90996-54-6
CAS No.: 283-60-3
CAS No.: 7486-39-7
CAS No.: 76663-30-4
CAS No.: 70183-20-9